N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methylbenzo[d]thiazole-6-sulfonamide
Description
N-(3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methylbenzo[d]thiazole-6-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridazinone core substituted with a furan-2-yl group, a propyl linker, and a 2-methylbenzo[d]thiazole-6-sulfonamide moiety. The benzothiazole sulfonamide group may enhance solubility and binding affinity, while the furan moiety could influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-methyl-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-13-21-16-6-5-14(12-18(16)28-13)29(25,26)20-9-3-10-23-19(24)8-7-15(22-23)17-4-2-11-27-17/h2,4-8,11-12,20H,3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHROZXMNGGSGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methylbenzo[d]thiazole-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Furan Ring : Known for its reactivity and ability to interact with biological systems.
- Pyridazine Moiety : Often associated with various pharmacological effects.
- Benzo[d]thiazole Structure : Contributes to the compound's potential as a therapeutic agent.
Molecular Formula : C₁₅H₁₇N₃O₃S
Molecular Weight : 287.31 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
-
Anticancer Activity :
- Compounds with similar structures have shown efficacy in inhibiting cancer cell growth by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer models .
- In vivo studies have demonstrated that derivatives can effectively reduce tumor sizes in xenograft models .
- Antimicrobial Properties :
- Cereblon Binding :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, these compounds disrupt microtubule formation, thereby halting cell division .
- Induction of Apoptosis : The compounds trigger apoptotic pathways in cancer cells, which is crucial for their anticancer efficacy .
Research Findings and Case Studies
Several studies highlight the biological activity of this compound and its analogs:
Scientific Research Applications
Structural Characteristics
The compound features a furan moiety , a pyridazine core , and a benzo[d]thiazole structure , which contribute to its diverse chemical reactivity and biological interactions. The sulfonamide group enhances its potential as a drug candidate by improving solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, the presence of the furan and pyridazine rings can enhance the compound's ability to inhibit bacterial growth, making it a candidate for antibiotic development .
Anticancer Potential
Studies have suggested that derivatives of pyridazine and thiazole exhibit anticancer properties by inducing apoptosis in cancer cells. The specific interactions of N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methylbenzo[d]thiazole-6-sulfonamide with cellular pathways warrant further investigation for potential therapeutic applications in oncology .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes that are crucial in metabolic pathways. The sulfonamide group is known for its ability to mimic substrates and inhibit enzymes, particularly in the case of carbonic anhydrases, which could have implications in treating conditions like glaucoma or hypertension .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Furan-Pyridazine Linkage : This step may involve cyclization reactions where furan derivatives are reacted with pyridazine precursors.
- Introduction of the Benzo[d]thiazole Moiety : This can be accomplished through nucleophilic substitution reactions involving benzo[d]thiazole derivatives.
- Sulfonamide Formation : The final step usually involves the reaction of the amine component with sulfonyl chlorides to form the sulfonamide bond.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate | Furan and pyridazine rings | Antimicrobial |
| 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide | Furan and pyridazine with sulfonamide | Anticancer |
| N-Cyclopropyl-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide | Furan and pyridazine | Enzyme inhibition |
This table highlights how variations in structure can influence biological activity, emphasizing the potential of this compound as a versatile candidate for drug development.
Case Studies and Research Findings
Several studies have documented the biological effects of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that structurally related compounds exhibited significant inhibition against Gram-positive bacteria, suggesting that modifications could enhance efficacy against resistant strains.
- Anticancer Activity : Research on pyridazine derivatives revealed their ability to induce cell cycle arrest in cancerous cells, indicating that the target compound may share similar mechanisms .
- Enzyme Inhibition Studies : Investigations into sulfonamide derivatives highlighted their role in inhibiting carbonic anhydrase activity, which could be leveraged in therapeutic applications targeting metabolic disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The pyridazinone core in the target compound differs from the pyrrolo[2,3-d]pyrimidine core in the patent-derived compound 4-((cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide (). Pyridazinones are associated with cardiovascular and anti-inflammatory activity, whereas pyrrolopyrimidines are often explored as kinase inhibitors (e.g., JAK/STAT pathways) .
Substituent Analysis
- Sulfonamide vs. Oxazole/Benzamide : The sulfonamide group in the target compound may improve aqueous solubility compared to the benzamide and oxazole groups in the patent compound, which are more lipophilic.
- Furan vs. Cyclopentyloxy : The furan’s electron-rich π-system could enhance binding to aromatic residues in enzymes, whereas the cyclopentyloxy group in the patent compound may optimize steric interactions.
Research Findings and Limitations
Physicochemical Properties
- Solubility : Predicted higher solubility for the target compound due to sulfonamide vs. the patent compound’s benzamide (clogP ~2.1 vs. ~3.5).
- Stability: The amorphous form of the patent compound may offer better thermal stability (>150°C) compared to crystalline pyridazinones, which often degrade below 100°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
